
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of cyanuric chloride with cyclopropylamine and methylamine under basic conditions can yield the desired triazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in cyanuric chloride is replaced by amines.
Cyclization Reactions: The formation of the triazine ring involves cyclization reactions under specific conditions.
Common Reagents and Conditions:
Reagents: Cyanuric chloride, cyclopropylamine, methylamine, and bases like sodium carbonate.
Conditions: Refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane.
Major Products: The primary product is this compound, with potential side products depending on reaction conditions and purity of reagents .
Scientific Research Applications
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound’s triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H11ClN4 |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N4.ClH/c1-4-9-6(5-2-3-5)11-7(8)10-4;/h5H,2-3H2,1H3,(H2,8,9,10,11);1H |
InChI Key |
UMSICUPNGCTNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938153.png)

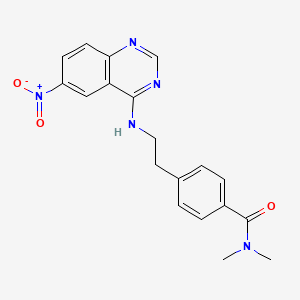
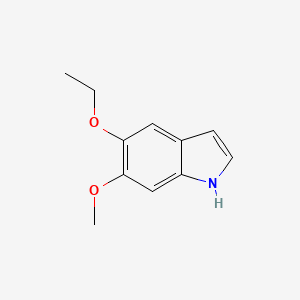
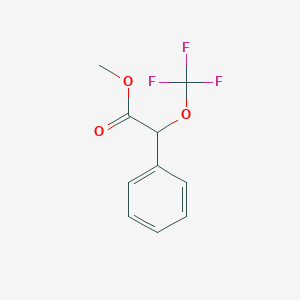
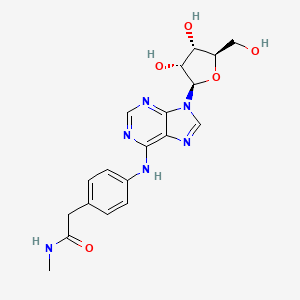
![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
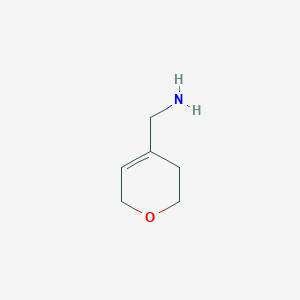
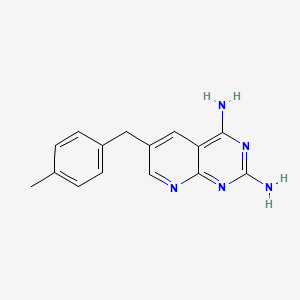
![3-(((2R,3R,11bR)-2-Hydroxy-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-9-yl)oxy)propyl 4-methylbenzenesulfonate](/img/structure/B12938180.png)
![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
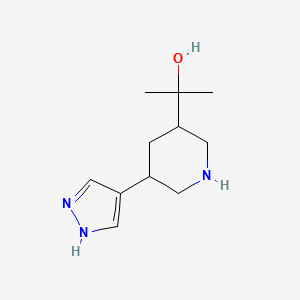

![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
